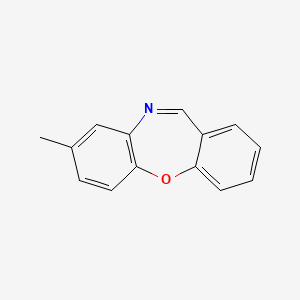
8-Methyldibenzo(b,f)(1,4)oxazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyldibenzo(b,f)(1,4)oxazepine is a heterocyclic compound that belongs to the dibenzooxazepine family. This compound is characterized by its tricyclic structure, which includes two benzene rings fused to an oxazepine ring. The presence of a methyl group at the 8th position further distinguishes it from other dibenzooxazepine derivatives. Compounds in this family are known for their diverse pharmacological activities, making them of significant interest in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyldibenzo(b,f)(1,4)oxazepine typically involves cyclocondensation reactions. One common method includes the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be facilitated using a microwave oven, which significantly reduces the reaction time and increases the yield .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale cyclocondensation reactions using similar starting materials. The use of catalysts such as copper can enhance the efficiency of these reactions. Additionally, methods like the Ugi four-component reaction followed by intramolecular O-arylation have been employed to produce dibenzooxazepine derivatives .
Análisis De Reacciones Químicas
Types of Reactions: 8-Methyldibenzo(b,f)(1,4)oxazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted dibenzooxazepine derivatives, which can exhibit different pharmacological properties .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as a probe for studying biological processes due to its unique structural features.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 8-Methyldibenzo(b,f)(1,4)oxazepine involves its interaction with various molecular targets. It can act as an agonist or antagonist at different receptor sites, influencing neurotransmitter release and uptake. The compound’s effects on calcium channels and histamine receptors have also been documented, contributing to its diverse pharmacological profile .
Comparación Con Compuestos Similares
Dibenzo(b,f)(1,4)oxazepine: The parent compound without the methyl group.
Dibenzo(b,e)(1,4)oxazepine: An isomer with a different ring fusion pattern.
Dibenzo(c,f)(1,2)oxazepine: Another isomer with a distinct ring structure.
Uniqueness: 8-Methyldibenzo(b,f)(1,4)oxazepine is unique due to the presence of the methyl group at the 8th position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to certain receptors, making it a valuable compound for drug development .
Propiedades
Número CAS |
55113-22-9 |
|---|---|
Fórmula molecular |
C14H11NO |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
3-methylbenzo[b][1,4]benzoxazepine |
InChI |
InChI=1S/C14H11NO/c1-10-6-7-14-12(8-10)15-9-11-4-2-3-5-13(11)16-14/h2-9H,1H3 |
Clave InChI |
KQLZLXUHKFVMTF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC3=CC=CC=C3C=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7,8-Trihydro-2-iodo-4-(trifluoromethyl)thiopyrano-[4,3-d]-pyrimidine](/img/structure/B12811100.png)

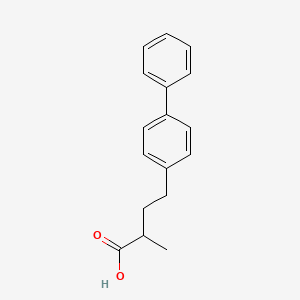
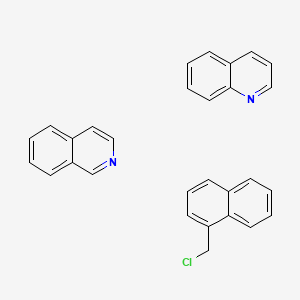
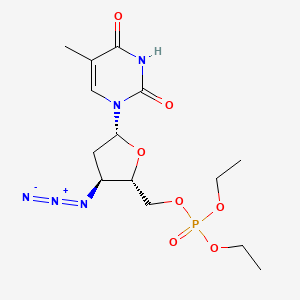
![Disodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12811130.png)
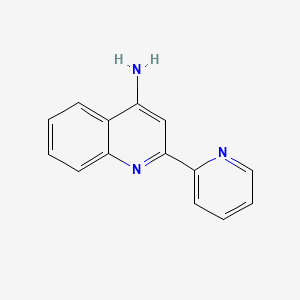
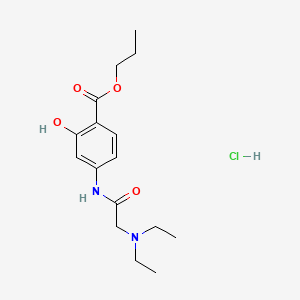
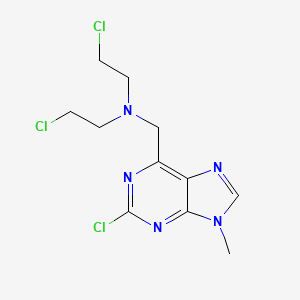

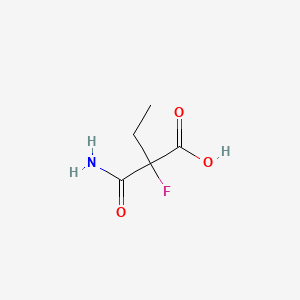
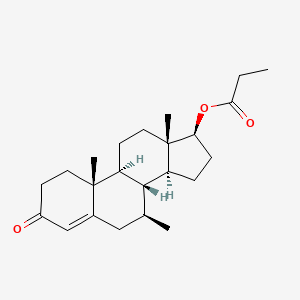
![2,3,4,9-Tetrahydro-1H-indeno[2,1-c]pyridine-3-carboxylic acid](/img/structure/B12811155.png)
![5,8a-dimethyl-3-methylidene-5,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one](/img/structure/B12811177.png)
